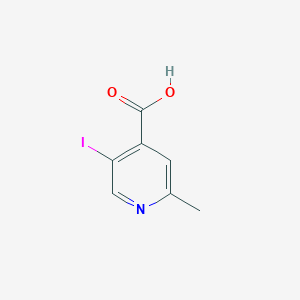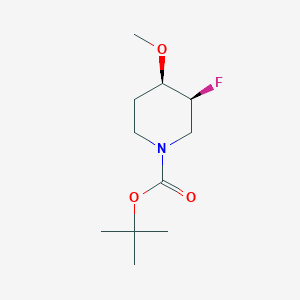
tert-butyl (3S,4R)-3-fluoro-4-methoxypiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (3S,4R)-3-fluoro-4-methoxypiperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a fluorine atom, and a methoxy group attached to a piperidine ring. The stereochemistry of the compound is defined by the (3S,4R) configuration, indicating the specific spatial arrangement of the substituents on the piperidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3S,4R)-3-fluoro-4-methoxypiperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, tert-butyl chloroformate, and appropriate fluorinating and methoxylating agents.
Methoxylation: The methoxy group is introduced using methanol in the presence of a base such as sodium hydride or potassium carbonate.
Carboxylation: The tert-butyl group is introduced by reacting the intermediate with tert-butyl chloroformate under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction control, higher yields, and reduced waste generation .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA, acetic acid, and dichloromethane.
Reduction: LiAlH4, NaBH4, ethanol, and tetrahydrofuran (THF).
Substitution: Sodium hydride, potassium carbonate, methanol, and dimethylformamide (DMF).
Major Products:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: tert-Butyl (3S,4R)-3-fluoro-4-methoxypiperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: The compound is used in biological studies to investigate the effects of fluorine and methoxy substituents on biological activity and receptor binding.
Medicine:
Drug Development: The compound serves as a building block in the development of new drugs, particularly those targeting the central nervous system and cardiovascular diseases.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as improved thermal stability and chemical resistance.
Wirkmechanismus
The mechanism of action of tert-butyl (3S,4R)-3-fluoro-4-methoxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups play a crucial role in modulating the compound’s binding affinity and selectivity. The compound may act as an inhibitor or activator of specific pathways, depending on its structural features and the nature of the target .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate
- tert-Butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
Comparison:
- tert-Butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate: This compound has a benzylamino group instead of a methoxy group, which may result in different biological activities and chemical reactivity .
- tert-Butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate: This compound has a hydroxyl group instead of a methoxy group, which can influence its solubility, reactivity, and interaction with biological targets .
Conclusion
tert-Butyl (3S,4R)-3-fluoro-4-methoxypiperidine-1-carboxylate is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structural features and reactivity make it a valuable intermediate in the synthesis of complex molecules and a useful tool in scientific research.
Eigenschaften
Molekularformel |
C11H20FNO3 |
|---|---|
Molekulargewicht |
233.28 g/mol |
IUPAC-Name |
tert-butyl (3S,4R)-3-fluoro-4-methoxypiperidine-1-carboxylate |
InChI |
InChI=1S/C11H20FNO3/c1-11(2,3)16-10(14)13-6-5-9(15-4)8(12)7-13/h8-9H,5-7H2,1-4H3/t8-,9+/m0/s1 |
InChI-Schlüssel |
OSUMJNNYQSUXFZ-DTWKUNHWSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)F)OC |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 4-hydroxy-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B11762976.png)
![2,6-dipyridin-2-yl-4-[3-[4-[1,2,2-tris[4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]ethenyl]phenyl]phenyl]pyridine](/img/structure/B11762987.png)

![(2S,4R)-5,5-Difluorospiro[3.3]heptan-2-amine hydrochloride](/img/structure/B11763010.png)

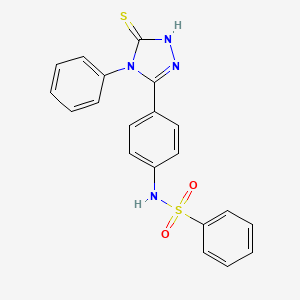

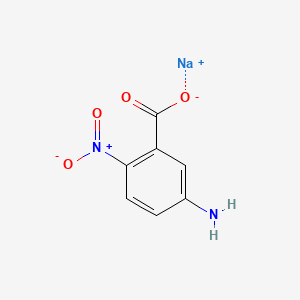
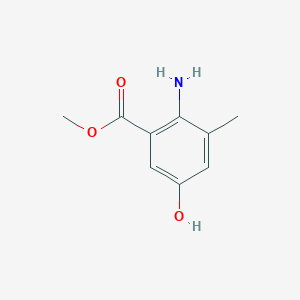
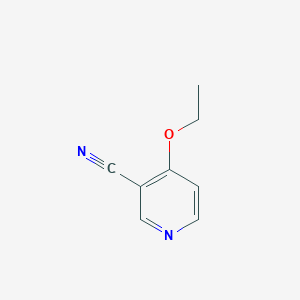
![6-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11763058.png)
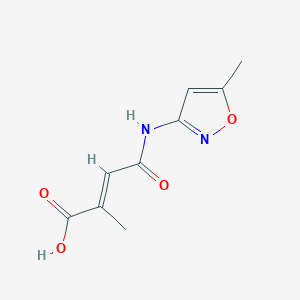
![8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride](/img/structure/B11763066.png)
